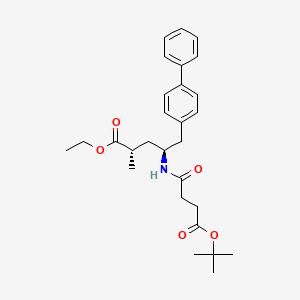
(2S,4S)-Sacubitril-O-isobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-Sacubitril-O-isobutane is a chiral compound with significant applications in the pharmaceutical industry. It is a derivative of sacubitril, which is known for its role in the treatment of heart failure. The compound’s unique stereochemistry, denoted by the (2S,4S) configuration, plays a crucial role in its biological activity and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Sacubitril-O-isobutane typically involves several steps, starting from readily available precursors. The process often includes chiral resolution techniques to ensure the correct stereochemistry. Common synthetic routes may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired (2S,4S) configuration. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The use of automated systems ensures consistent quality and high throughput. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
(2S,4S)-Sacubitril-O-isobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
(2S,4S)-Sacubitril-O-isobutane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Its derivatives are investigated for potential therapeutic uses, particularly in cardiovascular diseases.
Industry: The compound is utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (2S,4S)-Sacubitril-O-isobutane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
(2R,4R)-Sacubitril-O-isobutane: This enantiomer has a different stereochemistry and may exhibit distinct biological activities.
Sacubitril: The parent compound, which lacks the isobutane group, is widely used in combination with valsartan for heart failure treatment.
Other Sacubitril Derivatives: Various derivatives with different substituents are studied for their unique properties.
Uniqueness
(2S,4S)-Sacubitril-O-isobutane stands out due to its specific stereochemistry, which imparts unique biological activities. Its ability to interact selectively with molecular targets makes it a valuable compound in both research and therapeutic applications.
属性
分子式 |
C28H37NO5 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC 名称 |
ethyl (2S,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24-/m0/s1 |
InChI 键 |
PCZHPQHEVJANOP-RDPSFJRHSA-N |
手性 SMILES |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


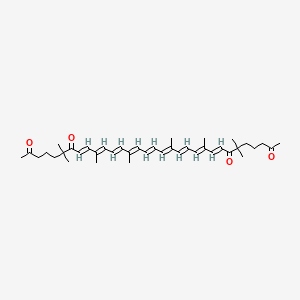
amine](/img/structure/B13435537.png)

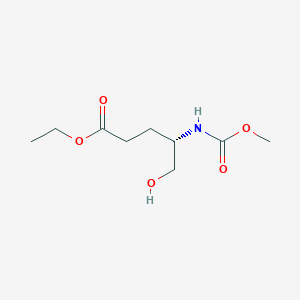
![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
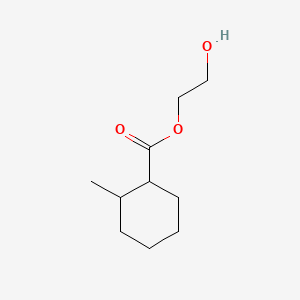
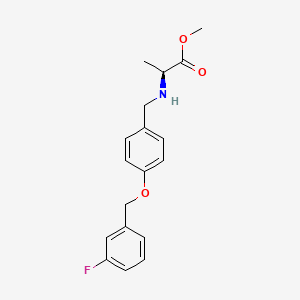
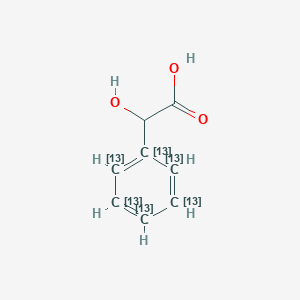
![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
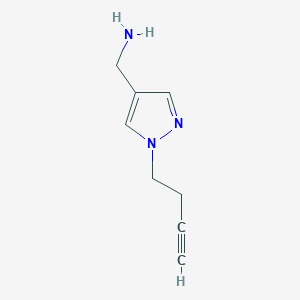
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
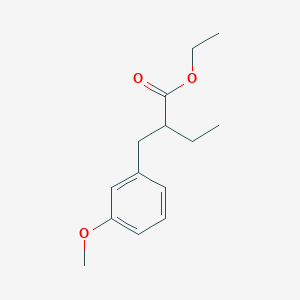
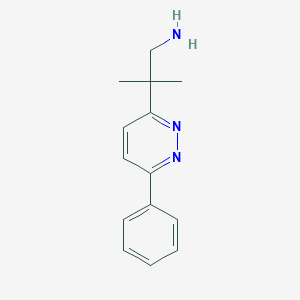
![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
